![molecular formula C17H17ClN6O2 B526592 7-chloro-3-[5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl]-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one CAS No. 308239-86-3](/img/structure/B526592.png)

7-chloro-3-[5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl]-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one

Overview

Description

Dpide is a Novel partial positive allosteric GABAA receptor modulator.

Scientific Research Applications

Absorption and Disposition in Animals

- L-663,581, a compound related to the queried chemical structure, has been studied for its absorption and disposition in rats, dogs, and monkeys, showing rapid clearance and extensive first-pass metabolism in all species. This research highlights the importance of understanding the pharmacokinetics of such compounds (Chen & Lin, 1994).

Metabolite Identification and Pharmacokinetics

- The pharmacokinetics and metabolite identification of midazolam, which shares structural similarities with the queried compound, have been studied, emphasizing the significance of metabolite analysis for understanding drug behavior in the body (Coassolo et al., 1982).

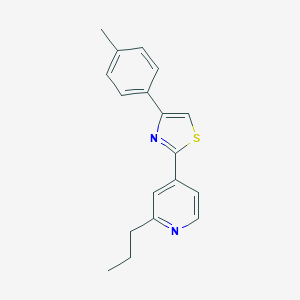

Synthesis and Structure-Activity Relationships

- Research on the synthesis and structure-activity relationships of imidazobenzodiazepin-6-ones provides insights into the importance of specific structural modifications for altering receptor affinities, potentially applicable to the compound (Ananthan et al., 1993).

Alternate Synthesis for Related Compounds

- Alternative synthesis methods for compounds structurally related to the queried chemical, such as 7-chloro-N-methyl-5-(1H-pyrrol-2-yl)-3H-1,4-benzodiazepin-2-amine, have been developed, demonstrating the evolving methodologies in synthesizing complex benzodiazepines (Maehr et al., 1995).

Novel Heterocyclic Systems

- The synthesis of novel heterocyclic systems, such as pyrazolo and imidazo-benzodiazepinones, illustrates the ongoing research into developing new benzodiazepine analogs with potential scientific applications (Gilman et al., 1977).

Determination in Plasma by HPLC and Radioreceptor Assay

- The determination of an oxadiazole-substituted 1,4-benzodiazepine in plasma using high-performance liquid chromatography (HPLC) and a radioreceptor assay highlights the analytical techniques important for the quantification and study of such compounds (Nordholm & Mengel, 1989).

Blood-Brain Barrier Permeability Studies

- Research on the blood-brain barrier permeability and in vivo activity of partial agonists of benzodiazepine receptor, such as L-663,581, provides insights into the central nervous system penetration abilities of such compounds, which is critical for their therapeutic potential (Lin et al., 1994).

Anticonvulsant Activity of Related Compounds

- The study of 5-(dialkylamino) or 5-(alkylthio) substituted benzodiazepines reveals their anticonvulsant activity, suggesting the potential neurological applications of structurally similar compounds (Grossi et al., 1993).

In Vivo Imaging of Benzodiazepine Receptor Sites

- The use of iodine-123 labelled ligands for in vivo imaging of benzodiazepine receptor sites in the human brain demonstrates the application of radio-labelled benzodiazepines in neuroimaging and receptor studies (Kuikka et al., 1996).

properties

CAS RN |

308239-86-3 |

|---|---|

Product Name |

7-chloro-3-[5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl]-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one |

Molecular Formula |

C17H17ClN6O2 |

Molecular Weight |

372.8 g/mol |

IUPAC Name |

7-chloro-3-[5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl]-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one |

InChI |

InChI=1S/C17H17ClN6O2/c1-22(2)8-13-20-16(21-26-13)15-12-7-23(3)17(25)14-10(18)5-4-6-11(14)24(12)9-19-15/h4-6,9H,7-8H2,1-3H3 |

InChI Key |

JCYLWUVDHLVGER-UHFFFAOYSA-N |

SMILES |

CN1CC2=C(N=CN2C3=C(C1=O)C(=CC=C3)Cl)C4=NOC(=N4)CN(C)C |

Canonical SMILES |

CN1CC2=C(N=CN2C3=C(C1=O)C(=CC=C3)Cl)C4=NOC(=N4)CN(C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

EVT 201 EVT-201 EVT201 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[6-(4-Chloro-3-fluorophenoxy)-1-methyl-1h-benzimidazol-2-yl]methoxy}benzoic acid](/img/structure/B526671.png)

![[(2S,3R)-2-amino-3-hydroxy-4-(4-octylphenyl)butyl] dihydrogen phosphate](/img/structure/B526693.png)

![6-(2,6-Dichlorophenyl)-8-methyl-2-piperazin-1-ylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B526734.png)

![5-phenyl-N'-[(E)-3-quinolin-8-ylprop-2-enoyl]-1,2-oxazole-3-carbohydrazide](/img/structure/B527095.png)

![2-[(3-Bromobenzoyl)amino]-5-chlorobenzoic acid](/img/structure/B527145.png)

![4-tert-butyl-N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]benzene-1-sulfonamide](/img/structure/B527214.png)

![1-(2,5-difluorophenyl)sulfonyl-2-[2-(1H-indol-3-yl)ethyl]guanidine](/img/structure/B527347.png)

![(5Z)-5-[(4-fluorophenyl)methylidene]-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-3-phenylimidazol-4-one](/img/structure/B527698.png)

![3-[(4-Methyl-2-nitrophenoxy)methyl]-5-thiophen-2-yl-1,2-oxazole](/img/structure/B527699.png)

![1-[5-(4-Bromophenyl)-1H-imidazole-2-ylmethyl]-3-[5-(2-pyridylthio)thiazole-2-yl]urea](/img/structure/B527775.png)